Lauroyl coenzyme A C12

Description

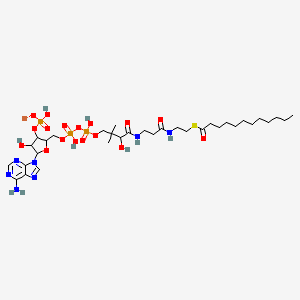

Lauroyl coenzyme A (C12-CoA) is a medium-chain saturated fatty acyl-CoA ester, consisting of a 12-carbon lauroyl group linked to coenzyme A via a thioester bond. It functions as a critical intermediate in lipid metabolism, participating in fatty acid biosynthesis, β-oxidation, and cellular transport processes . C12-CoA serves as a substrate for enzymes such as FAM34A and firefly luciferase, highlighting its role in diverse biochemical pathways . Physiologically, it operates within micromolar to nanomolar concentration ranges, aligning with its regulatory roles in metabolic enzymes like acetyl-CoA carboxylase .

Properties

Molecular Formula |

C33H57LiN7O17P3S |

|---|---|

Molecular Weight |

955.8 g/mol |

IUPAC Name |

lithium;[5-(6-aminopurin-9-yl)-2-[[[[4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1 |

InChI Key |

FWNUZMNRIPYTPZ-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Chemical Synthesis of Lauroyl-CoA

Aqueous-Phase Condensation with Purified Water

A patent (CN107488130A) outlines a solvent-free method using purified water to synthesize lauroyl lysine, a precursor for Lauroyl-CoA. The process involves:

- Reactants : Lauric acid derivatives (e.g., lauroyl chloride) and lysine salts (e.g., lysine hydrochloride) in a 1:1 molar ratio.

- Reaction Conditions :

- Intermediate Purification : Spray-drying laurate lysine salt particles to remove residual water.

- Microwave-Assisted Activation :

Advantages :

- Eliminates organic solvents, reducing environmental toxicity.

- Yield improvement (≈85%) compared to traditional organic-phase synthesis (≈60%).

Limitations :

- High energy input for microwave steps.

- Scalability challenges in industrial settings.

Table 1: Key Parameters for Aqueous-Phase Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Reaction Temperature | 90°C | +25% |

| Microwave Power | 1200 W | +15% |

| Purified Water Ratio | 1:10 (reactant:H2O) | +10% |

Enzymatic Synthesis via Acyl-CoA Synthetases

Long-Chain Fatty Acyl-CoA Synthetase (FadD)

In Pseudomonas aeruginosa, the FadD enzyme catalyzes Lauroyl-CoA formation through a two-step adenylation mechanism:

- Reaction Scheme :

$$

\text{Lauric Acid + ATP + CoA} \xrightarrow{\text{FadD}} \text{Lauroyl-CoA + AMP + PP}_i

$$

- Kinetic Parameters :

Optimization Strategies :

Table 2: Enzymatic Efficiency Across Species

| Organism | Enzyme | $$ K_m $$ (µM) | $$ V_{max} $$ (nmol/min/mg) |

|---|---|---|---|

| P. aeruginosa | FadD | 12.5 | 240 |

| Escherichia coli | FadD | 15.2 | 210 |

| Homo sapiens | ACSL1 | 8.9 | 180 |

Chemical Reactions Analysis

Types of Reactions

Lauroyl coenzyme A undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce lauroyl-carnitine, which is involved in fatty acid transport.

Reduction: It can be reduced to form lauric acid.

Substitution: It can participate in acyl transfer reactions, where the lauroyl group is transferred to other molecules.

Common Reagents and Conditions

Common reagents used in these reactions include ATP, magnesium ions, and specific enzymes such as acyltransferases. The reactions typically occur under physiological conditions, with pH and temperature optimized for enzyme activity .

Major Products Formed

The major products formed from these reactions include lauroyl-carnitine, lauric acid, and various acylated molecules, depending on the specific reaction and conditions .

Scientific Research Applications

Metabolic Pathways

Lauroyl coenzyme A is integral to lipid metabolism, particularly in the mitochondrial β-oxidation of fatty acids. This process is essential for energy production and involves the breakdown of fatty acids into acetyl-CoA units, which enter the citric acid cycle.

- Role in β-Oxidation : Lauroyl coenzyme A serves as a substrate for enzymes in the β-oxidation pathway. Studies have shown that its breakdown rate can provide insights into cellular fatty acid utilization and metabolic disorders such as obesity and fatty liver disease.

- Enzymatic Activity Assessment : Researchers utilize Lauroyl coenzyme A to evaluate the activity of enzymes involved in fatty acid degradation. By comparing its activity with other acyl-CoAs, scientists can determine the specificity of these enzymes for different chain lengths.

Enzymatic Reactions

Lauroyl coenzyme A is often produced through enzymatic reactions involving lauric acid. For instance, firefly luciferases have been shown to catalyze the formation of Lauroyl coenzyme A from lauric acid, demonstrating its utility in biochemical research .

- Case Study : In a study analyzing firefly luciferase activity, Lauroyl coenzyme A was identified as a reaction product through thin-layer chromatography and mass spectrometry. The results confirmed its formation and highlighted its relevance in studying enzyme kinetics and substrate specificity .

Cellular Signaling and Gene Expression

Lauroyl coenzyme A influences various cellular processes, including gene expression and protein activity. Research indicates that exposure to Lauroyl coenzyme A can affect signaling pathways related to metabolic regulation and stress responses.

- Impact on Gene Expression : Studies suggest that Lauroyl coenzyme A can modulate gene expression patterns associated with lipid metabolism and energy homeostasis. This modulation may offer insights into therapeutic strategies for metabolic disorders.

- Cellular Stress Responses : Investigations into how Lauroyl coenzyme A affects cell death pathways reveal its potential role in cellular stress responses, which could be pivotal for developing treatments for diseases linked to metabolic dysregulation.

Cosmetic Applications

Beyond its biochemical functions, Lauroyl coenzyme A is also explored in cosmetic formulations due to its properties as a skin-conditioning agent.

- Formulation Stability : Research has indicated that Lauroyl coenzyme A can enhance the stability and efficacy of cosmetic products by improving their moisturizing properties. This application is particularly relevant in developing creams and lotions that require effective lipid components .

- Skin Bioavailability : Studies assessing the skin bioavailability of topical formulations highlight the importance of Lauroyl coenzyme A in ensuring effective delivery of active ingredients through the skin layers .

Comparative Analysis with Other Acyl-CoAs

Lauroyl coenzyme A shares structural similarities with other acyl-CoAs but exhibits unique properties due to its medium-chain length.

| Compound Name | Chain Length | Main Application |

|---|---|---|

| Lauroyl CoA | C12 | Energy metabolism, enzyme substrate |

| Palmitoyl CoA | C16 | Lipid metabolism, membrane synthesis |

| Stearoyl CoA | C18 | Fatty acid synthesis, energy storage |

This table illustrates the differences in chain length and applications among various acyl-CoAs, emphasizing Lauroyl coenzyme A's specialized role in metabolic processes.

Mechanism of Action

Lauroyl coenzyme A functions as an acyl group carrier, facilitating the transfer of the lauroyl group to various molecules. This process is essential for lipid biosynthesis and fatty acid transport. The molecular targets involved include enzymes such as acyltransferases and proteins like FAM34A .

Comparison with Similar Compounds

Chain Length-Dependent Enzyme Inhibition

The inhibitory potency of fatty acyl-CoAs on enzymes like nucleoside diphosphate kinase (NDPK) and acetyl-CoA carboxylase varies significantly with chain length:

- Long-chain acyl-CoAs (C14–C18): Exhibit strong inhibition of NDPK, with IC50 values in low micromolar or high nanomolar ranges (e.g., stearoyl-CoA (C18:0) IC50 ≈ 0.5 µM) .

- Lauroyl-CoA (C12:0) : Shows moderate inhibition (IC50 ≈ 2–5 µM), approximately 2.5-fold weaker than palmitoyl-CoA (C16:0) .

- Short-chain acyl-CoAs (C4–C8) : Lack inhibitory activity entirely .

Table 1: Inhibitory Effects of Acyl-CoA Chain Length on NDPK

| Chain Length | Example Compound | IC50 (µM) | Relative Potency |

|---|---|---|---|

| C12 | Lauroyl-CoA | 2–5 | Moderate |

| C16 | Palmitoyl-CoA | 0.7–1.5 | High |

| C18 | Stearoyl-CoA | 0.5–1.0 | Very High |

| C8 | Octanoyl-CoA | >10 | None |

Antimicrobial and Anticancer Activities

- Antibacterial Activity : Acyl chain elongation (C12–C16) enhances antibacterial potency. For instance, thymidine analogs with lauroyl (C12) groups demonstrate superior activity against bacterial pathogens compared to shorter chains .

- Antifungal/Anticancer Activity: Lauroyl-containing analogs exhibit the highest antifungal and anti-carcinogenic activities among C12–C16 derivatives. For example, analog 2 (lauroyl group) showed 2-fold higher activity against fungal pathogens compared to C16 analogs .

Permeation Enhancement and Cytotoxicity

When used as intestinal permeation enhancers (PEs):

- Sucrose Laurate (C12) vs. Lauroyl Carnitine Chloride (LCC) : Both reduce transepithelial electrical resistance (TEER) and enhance permeability at similar concentrations (2–5 mM). However, sucrose laurate has a lower critical micelle concentration (CMC: ~0.34 mM vs. 1.2 mM for LCC), suggesting superior efficiency .

- Cytotoxicity : Both compounds induce cytotoxicity at ≥5 mM, indicating comparable safety thresholds .

Metabolic Regulation

- Stimulation of Fatty Acid Synthesis : Unlike long-chain acyl-CoAs (C16–C18), which inhibit acetyl-CoA carboxylase, lauroyl-CoA (C12) stimulates this enzyme by 20–30% in Ehrlich ascites tumor cells .

- Chain Elongation in β-Oxidation : C12-CoA is a substrate for mitochondrial β-oxidation, but its oxidation rate is slower than shorter chains (e.g., C8-CoA), which are prioritized for energy production .

Biological Activity

Lauroyl Coenzyme A (C12-CoA), also known as dodecanoyl-CoA, is a medium-chain fatty acyl-CoA that plays a critical role in lipid metabolism and cellular energy regulation. This article delves into its biological activity, mechanisms of action, and implications in various metabolic processes, supported by data tables and relevant research findings.

Chemical Structure and Properties

Lauroyl-CoA is formed from the condensation of lauric acid (dodecanoic acid) with coenzyme A. Its chemical formula is . It is characterized by its hydrophobic nature, which influences its solubility and interaction with biological membranes.

Biological Functions

1. Substrate for Enzymatic Reactions

Lauroyl-CoA serves as a substrate for various enzymes involved in fatty acid metabolism. Notably, it is a substrate for long-chain fatty acyl-CoA synthetase, which catalyzes the activation of fatty acids for subsequent metabolic pathways. This enzyme facilitates the conversion of fatty acids into acyl-CoA derivatives through a two-step reaction involving ATP .

2. Role in Energy Metabolism

Lauroyl-CoA is integral to energy metabolism, particularly in the activation of AMP-activated protein kinase (AMPK). Research indicates that LCFA-CoAs, including Lauroyl-CoA, activate AMPK at physiological concentrations, promoting metabolic pathways that enhance energy production . The activation mechanism appears to be specific for acyl chains greater than C12, highlighting the importance of Lauroyl-CoA in metabolic signaling .

Table 1: Enzymatic Reactions Involving Lauroyl-CoA

| Enzyme | Reaction | Function |

|---|---|---|

| Long-chain fatty acyl-CoA synthetase | Fatty Acid + ATP + CoA → Acyl-CoA + AMP + PPi | Activates fatty acids for metabolism |

| Acyl-CoA dehydrogenase | Acyl-CoA → Trans-2-enoyl-CoA + FADH2 | Catalyzes β-oxidation of fatty acids |

| β-ketoacyl-acyl carrier protein synthase III | Acyl-ACP + Acetyl-CoA → β-ketoacyl-ACP + CoA | Initiates fatty acid biosynthesis |

Research Findings

Case Study: AMPK Activation by Lauroyl-CoA

In a study assessing the role of long-chain fatty acyl-CoAs in regulating AMPK activity, it was found that Lauroyl-CoA significantly increased AMPK activation compared to shorter acyl chains. The study utilized various acyl-CoAs ranging from C2 to C18 and demonstrated that only those with chain lengths of C12 or greater effectively activated AMPK . This suggests a critical threshold for chain length in mediating metabolic responses.

Case Study: Impact on Hepatic Metabolism

Another investigation focused on the effects of Lauroyl-CoA in primary mouse hepatocytes. The results indicated that treatment with palmitate (which is metabolized to palmitoyl-CoA) led to increased phosphorylation of acetyl-CoA carboxylase (ACC), a key regulator of lipid synthesis. This effect was attributed to the metabolic actions mediated by Lauroyl-CoA and its derivatives .

Implications in Health and Disease

Lauroyl-CoA's role in energy metabolism has implications for understanding metabolic disorders. For instance, alterations in fatty acid metabolism are linked to obesity and insulin resistance. Studies have shown that long-chain fatty acyl-CoAs can influence pathways associated with cancer metastasis and other chronic diseases by modulating cellular signaling pathways .

Q & A

Q. What are the standard protocols for quantifying Lauroyl CoA in lipid metabolism studies?

Lauroyl CoA can be quantified using liquid chromatography-mass spectrometry (LC-MS) with isotopic internal standards (e.g., deuterated analogs) to correct for matrix effects. For cellular extracts, homogenization in acidic methanol followed by centrifugal filtration removes proteins, and the supernatant is analyzed via reverse-phase chromatography coupled to a triple quadrupole MS in multiple reaction monitoring (MRM) mode . HPLC with UV detection at 260 nm (for the adenine moiety) is an alternative but less sensitive method .

Q. How should Lauroyl CoA be stored to maintain stability in experimental workflows?

Lauroyl CoA is sensitive to hydrolysis and oxidation. Store lyophilized powder at −80°C under inert gas (e.g., argon). For short-term use, prepare aliquots in 0.01 N sodium acetate buffer (pH 5.2) with 10% ethanol and store at −20°C. Avoid repeated freeze-thaw cycles. Shipments should be maintained on dry ice to prevent degradation .

Q. What enzymatic assays commonly use Lauroyl CoA as a substrate?

Lauroyl CoA is a substrate for FAM34A (a membrane-bound acyltransferase) and firefly luciferase in ATP-dependent bioluminescence assays. For FAM34A activity, incubate purified enzyme with Lauroyl CoA and a fluorescent acyl acceptor (e.g., NBD-labeled sphingosine) at 37°C, and measure fluorescence emission at 535 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported kinetic parameters (e.g., KmK_mKm) for Lauroyl CoA-dependent enzymes?

Variations in often stem from differences in assay conditions (pH, ionic strength, temperature) or enzyme isoforms. Standardize assays using the following:

Q. What experimental strategies optimize the enzymatic synthesis of Lauroyl CoA from lauroyl chloride?

Lauroyl CoA can be synthesized via a two-step enzymatic reaction:

- Step 1 : Convert lauroyl chloride to lauroyl-AMP using acyl-CoA synthetase (e.g., ACSM1) in ATP/Mg²⁺-enriched buffer.

- Step 2 : Transfer the lauroyl group to coenzyme A via thioesterification. Monitor yield using LC-MS and adjust ATP:CoA ratios (typically 2:1) to minimize byproducts. Purify via anion-exchange chromatography .

Q. How do isotopic labeling techniques (e.g., 14^{14}14C or 3^{3}3H) improve tracing of Lauroyl CoA in metabolic flux studies?

Radiolabeled Lauroyl CoA (e.g., [1-C]-Lauroyl CoA) enables precise tracking of β-oxidation or lipid biosynthesis. For pulse-chase experiments:

- Incubate cells with labeled Lauroyl CoA (50–60 mCi/mmol) for 10–30 min.

- Extract lipids and separate via TLC or GC-MS.

- Quantify radioactivity using scintillation counting. Ensure proper shielding and waste disposal per institutional guidelines .

Data Interpretation & Contradictions

Q. Why do studies report conflicting IC₅₀ values for Lauroyl CoA in inhibiting acetyl-CoA carboxylase (ACC)?

Discrepancies arise from:

- Assay format : Homogeneous (solution-based) vs. heterogeneous (membrane-bound ACC).

- Cofactor availability : ACC activity is Mg²⁺-dependent; variations in Mg²⁺ concentrations alter Lauroyl CoA binding.

- Species specificity : Mammalian ACC isoforms (ACC1 vs. ACC2) show differential sensitivity. Address this by replicating assays under standardized conditions and using isoform-specific inhibitors as controls .

Q. How should researchers address variability in Lauroyl CoA’s solubility across experimental systems?

Lauroyl CoA forms micelles at concentrations >20 µM. For in vitro assays:

- Use detergent-free buffers with 0.1–0.5% fatty acid-free BSA to enhance solubility.

- Validate critical micelle concentration (CMC) via dynamic light scattering. For cell-based studies, deliver Lauroyl CoA via cyclodextrin complexes to improve cellular uptake .

Synthesis & Characterization

Q. What analytical methods confirm the purity and structural integrity of synthetic Lauroyl CoA?

Q. Why do molecular weight values for Lauroyl CoA differ across databases (e.g., 955.77 vs. 949.837 Da)?

Discrepancies reflect the presence of counterions (e.g., lithium salts add ~6.94 Da) and isotopic distributions. Always specify the salt form (e.g., lithium vs. sodium) and use monoisotopic mass for precise calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.